

Application Notes: Step-by-Step Protocol for the Synthesis of 3-Nitrochalcone

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Compound of Interest

Compound Name: 3-Nitrochalcone

Cat. No.: B7762955

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Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **3-Nitrochalcone**, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via a base-catalyzed Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone. This method is robust, high-yielding, and employs standard laboratory techniques, making it suitable for implementation in research and drug development settings. Included are a comprehensive materials list, reaction procedure, purification by recrystallization, and methods for characterization. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

Chalcones (1,3-diphenyl-2-propen-1-one) are a class of open-chain flavonoids that serve as key precursors for various heterocyclic compounds and exhibit a wide range of biological activities. The nitro-substituted chalcone, specifically **3-Nitrochalcone**, is of particular interest due to the electron-withdrawing nature of the nitro group, which modulates the compound's electronic properties and biological function. The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base or acid catalyst.^[1] This protocol details the aqueous sodium hydroxide-catalyzed synthesis in an ethanol solvent system, a classic and reliable approach for generating **3-Nitrochalcone**.^{[2][3]}

Reaction Scheme

The synthesis proceeds via the aldol condensation of 3-nitrobenzaldehyde with acetophenone, followed by dehydration to yield the α,β -unsaturated ketone, **3-Nitrochalcone**.

- Reactants: 3-Nitrobenzaldehyde + Acetophenone
- Catalyst: Sodium Hydroxide (NaOH)
- Solvent: 95% Ethanol
- Product: (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one (**3-Nitrochalcone**)

Materials and Equipment

- Reagents:
 - 3-Nitrobenzaldehyde ($C_7H_5NO_3$)
 - Acetophenone (C_8H_8O)
 - 95% Ethanol (EtOH)
 - Sodium Hydroxide (NaOH)
 - Deionized Water (H_2O)
 - Hydrochloric Acid (HCl), dilute solution (for neutralization, optional)
- Equipment:
 - 125 mL Erlenmeyer flask
 - Magnetic stirrer and stir bar
 - Graduated cylinders (10 mL, 50 mL)
 - Beakers

- Buchner funnel and filter flask
- Filter paper
- Spatula and weighing paper
- Melting point apparatus
- FT-IR Spectrometer
- NMR Spectrometer

Experimental Protocol

4.1. Preparation of Crude **3-Nitrochalcone**

- Place a magnetic stir bar into a 125 mL Erlenmeyer flask.
- Add 1.51 g (10.0 mmol) of 3-nitrobenzaldehyde to the flask.
- Add 1.20 mL (1.22 g, 10.2 mmol) of acetophenone to the flask.
- Add 20 mL of 95% ethanol and stir the mixture at room temperature until all solids have dissolved.^[4]
- In a separate beaker, prepare a 10% NaOH solution by dissolving 2.0 g of NaOH in 18 mL of deionized water.
- While stirring the ethanolic solution of aldehydes and ketones, add 10 mL of the 10% NaOH solution dropwise over 5-10 minutes.^[1]
- Continue stirring the reaction mixture at room temperature for 30-45 minutes. The solution will turn cloudy and a yellow precipitate will form.^{[1][4]}
- Monitor the reaction completion using Thin Layer Chromatography (TLC), if desired.

4.2. Isolation of Crude Product

- After the reaction period, pour the mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.
- Stir the mixture for 15-20 minutes to allow for complete precipitation of the crude product.
- Isolate the crude **3-Nitrochalcone** by vacuum filtration using a Buchner funnel.
- Wash the collected solid with three portions of cold deionized water (3 x 30 mL) to remove residual NaOH and other water-soluble impurities.
- Allow the crude product to air-dry on the filter paper for at least 30 minutes to remove excess water.

4.3. Purification by Recrystallization

- Transfer the crude solid to a 100 mL beaker.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Start with approximately 20-30 mL and add more if necessary, keeping the solution near its boiling point.
- Once dissolved, remove the beaker from the heat source and allow it to cool slowly to room temperature.
- For maximum crystal formation, place the beaker in an ice bath for 15-20 minutes.
- Collect the purified pale yellow crystals by vacuum filtration.^[4]
- Wash the crystals with a small amount of ice-cold 95% ethanol.
- Dry the final product in a desiccator or a vacuum oven at low heat.
- Weigh the dried product to calculate the percent yield and determine its melting point.

Data Presentation

Table 1: Reagents and Yield for **3-Nitrochalcone** Synthesis

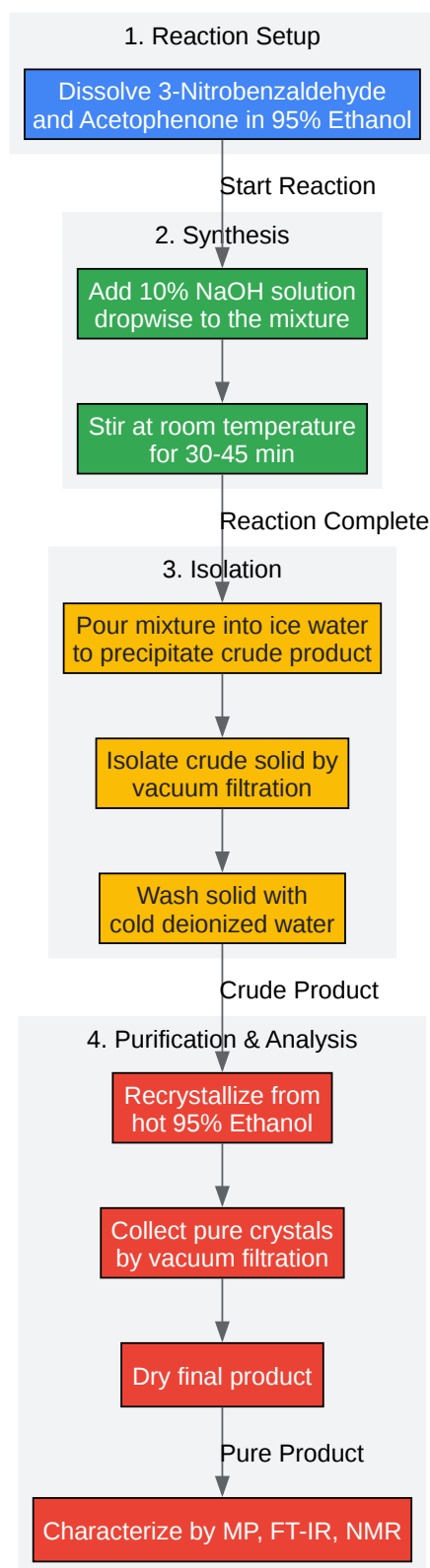
Compound	Formula	Molar Mass (g/mol)	Quantity Used	Moles (mmol)	Role
3-Nitrobenzaldehyde	C ₇ H ₅ NO ₃	151.12	1.51 g	10.0	Reactant
Acetophenone	C ₈ H ₈ O	120.15	1.20 mL (1.22 g)	10.2	Reactant
Sodium Hydroxide	NaOH	40.00	~1.0 g (in 10 mL)	~25	Catalyst
3-Nitrochalcone	C ₁₅ H ₁₁ NO ₃	253.25	-	10.0 (Theoretical)	Product

- Theoretical Yield: 2.53 g
- Typical Actual Yield: 1.90 g - 2.28 g (75-90%)[2]

Table 2: Characterization Data for **3-Nitrochalcone**

Property	Description
Appearance	Pale yellow crystalline solid.[5]
Melting Point	142 - 146 °C.[2]
Molecular Weight	253.25 g/mol .
FT-IR (cm ⁻¹)	~1659 (C=O, unsaturated ketone), ~1593 (C=C, aromatic), ~1348 (N-O, nitro group).[3]
¹ H NMR	The trans-alkene configuration is confirmed by a coupling constant (J) of ~16 Hz for the vinyl protons.

Mandatory Visualizations



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Caption: Workflow for the synthesis and purification of **3-Nitrochalcone**.

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